molecular formula C12H17N3O5S B2444449 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 879362-92-2

1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2444449
CAS No.: 879362-92-2
M. Wt: 315.34
InChI Key: AFNMBSQNYNJQHT-UHFFFAOYSA-N
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Description

1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrrole moiety, and a sulfonyl group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

1-(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c1-14-7-9(6-10(14)11(13)16)21(19,20)15-4-2-8(3-5-15)12(17)18/h6-8H,2-5H2,1H3,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNMBSQNYNJQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be employed in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine ring and pyrrole moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Sulfonyl piperidine derivatives: Compounds with a piperidine ring and a sulfonyl group, but different substituents on the piperidine ring.

    Pyrrole-based sulfonyl compounds: Compounds containing a pyrrole moiety and a sulfonyl group, but with different additional functional groups.

Uniqueness: 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features

Biological Activity

Overview

1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid, with the CAS number 879362-92-2, is a novel compound that has garnered attention for its potential biological activities. Its molecular formula is C12H17N3O5S, and it has a molecular weight of approximately 315.35 g/mol. This compound is characterized by a piperidine backbone and a pyrrole-derived sulfonamide moiety, which are significant in modulating various biological pathways.

PropertyValue
Molecular Formula C12H17N3O5S
Molecular Weight 315.35 g/mol
CAS Number 879362-92-2
Appearance Powder
Storage Temperature Room Temperature (RT)

Antiviral Properties

Recent studies have indicated that compounds similar to 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid exhibit antiviral properties. For instance, derivatives of pyrrole and piperidine have shown effectiveness against various viral infections, including hepatitis C and HIV. The mechanism often involves inhibition of viral replication through interference with critical viral enzymes or pathways.

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of heterocyclic rings that have been associated with cytotoxic activity. In vitro studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, some analogs have shown IC50 values in the low micromolar range against human liver carcinoma cells (HepG2), indicating potent anticancer activity.

Case Studies

  • Antiviral Activity Against Hepatitis C Virus (HCV) :
    • A study evaluated the antiviral efficacy of pyrrole derivatives, revealing that certain modifications could enhance their ability to inhibit HCV replication.
    • The most effective compounds demonstrated EC50 values ranging from 5 to 28 μM, suggesting that further optimization of the chemical structure could lead to more potent antiviral agents.
  • Cytotoxicity in Cancer Research :
    • Research conducted on various piperidine derivatives indicated that specific substitutions at the piperidine ring could significantly increase cytotoxicity against cancer cells.
    • In one study, a related compound exhibited an IC50 value of 9.19 μM against HCV NS5B, showcasing its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The biological activity of 1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid can be attributed to its structural components:

  • Pyrrole Moiety : Known for its role in biological activity, modifications on this ring can enhance interaction with target proteins.
  • Piperidine Ring : Variations in substituents on the piperidine can affect pharmacokinetics and receptor binding affinity.

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